molecular formula C16H16BrN3O2 B4854756 1-(2-{2-[(1-bromo-2-naphthyl)oxy]ethoxy}ethyl)-1H-1,2,4-triazole

1-(2-{2-[(1-bromo-2-naphthyl)oxy]ethoxy}ethyl)-1H-1,2,4-triazole

Cat. No.: B4854756
M. Wt: 362.22 g/mol
InChI Key: KCQGBTCHVAMYBE-UHFFFAOYSA-N
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Description

1-(2-{2-[(1-bromo-2-naphthyl)oxy]ethoxy}ethyl)-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Properties

IUPAC Name

1-[2-[2-(1-bromonaphthalen-2-yl)oxyethoxy]ethyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O2/c17-16-14-4-2-1-3-13(14)5-6-15(16)22-10-9-21-8-7-20-12-18-11-19-20/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQGBTCHVAMYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OCCOCCN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{2-[(1-bromo-2-naphthyl)oxy]ethoxy}ethyl)-1H-1,2,4-triazole typically involves a multi-step process. The starting material, 1-bromo-2-naphthol, undergoes a series of reactions to introduce the ethoxy and triazole groups. The key steps include:

    Etherification: 1-bromo-2-naphthol is reacted with ethylene glycol in the presence of a base to form 1-(2-bromoethoxy)-2-naphthol.

    Nucleophilic Substitution: The intermediate is then treated with sodium azide to introduce the azide group, forming 1-(2-azidoethoxy)-2-naphthol.

    Cyclization: The azide intermediate undergoes cyclization with ethylene oxide to form the triazole ring, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-{2-[(1-bromo-2-naphthyl)oxy]ethoxy}ethyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

    Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, amines, or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

1-(2-{2-[(1-bromo-2-naphthyl)oxy]ethoxy}ethyl)-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of triazole-based pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-{2-[(1-bromo-2-naphthyl)oxy]ethoxy}ethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The bromine atom and naphthyl group can also contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-{2-[(1-chloro-2-naphthyl)oxy]ethoxy}ethyl)-1H-1,2,4-triazole
  • 1-(2-{2-[(1-fluoro-2-naphthyl)oxy]ethoxy}ethyl)-1H-1,2,4-triazole
  • 1-(2-{2-[(1-iodo-2-naphthyl)oxy]ethoxy}ethyl)-1H-1,2,4-triazole

Uniqueness

1-(2-{2-[(1-bromo-2-naphthyl)oxy]ethoxy}ethyl)-1H-1,2,4-triazole is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The combination of the naphthyl group and triazole ring also provides a distinct structural framework that can be exploited for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-{2-[(1-bromo-2-naphthyl)oxy]ethoxy}ethyl)-1H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
1-(2-{2-[(1-bromo-2-naphthyl)oxy]ethoxy}ethyl)-1H-1,2,4-triazole

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